Dimethyl succinate-d4

Catalog No.
S1911994
CAS No.
30994-23-1
M.F
C6H10O4
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl succinate-d4

CAS Number

30994-23-1

Product Name

Dimethyl succinate-d4

IUPAC Name

dimethyl 2,2,3,3-tetradeuteriobutanedioate

Molecular Formula

C6H10O4

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C6H10O4/c1-9-5(7)3-4-6(8)10-2/h3-4H2,1-2H3/i3D2,4D2

InChI Key

MUXOBHXGJLMRAB-KHORGVISSA-N

SMILES

COC(=O)CCC(=O)OC

Canonical SMILES

COC(=O)CCC(=O)OC

Isomeric SMILES

[2H]C([2H])(C(=O)OC)C([2H])([2H])C(=O)OC

Isotopic Labeling for Mechanistic Studies

Dimethyl succinate-2,2,3,3-d4 is isotopically labeled with deuterium (d), a heavier isotope of hydrogen. This specific labeling pattern makes it a powerful probe in various scientific investigations. Researchers can incorporate this compound into biological systems or chemical reactions. By tracking the position of the deuterium atoms using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, scientists can elucidate reaction pathways and metabolic mechanisms. For instance, researchers can study how enzymes break down molecules by observing the incorporation of deuterium into different parts of the molecule [].

Precursor for Synthesis of Deuterated Compounds

The high purity (often exceeding 98 atom% D) of Dimethyl succinate-2,2,3,3-d4 makes it a valuable starting material for the synthesis of other deuterated compounds. These compounds retain the deuterium labeling pattern of the original molecule, allowing for further exploration in various research fields. For example, deuterated pharmaceuticals can be synthesized using Dimethyl succinate-2,2,3,3-d4 as a precursor, enabling studies on drug metabolism and efficacy [].

Dimethyl succinate-d4, with the molecular formula C6D6O4C_6D_6O_4 and a molecular weight of approximately 146.14 g/mol, features two deuterium atoms replacing hydrogen in the dimethyl succinate structure. This modification enhances its utility in studies involving isotopic labeling and tracing in biological and chemical processes .

Typical of esters, including:

  • Hydrolysis: Reacts with water in the presence of an acid or base to yield succinic acid and methanol.
  • Transesterification: Interacts with alcohols to form different esters.
  • Reactions with Strong Acids: Can react exothermically with strong acids, producing heat and methanol alongside succinic acid .

The presence of deuterium allows for unique reaction pathways that can be tracked using nuclear magnetic resonance spectroscopy.

Synthesis of dimethyl succinate-d4 typically involves:

  • Deuterated Reagents: Using deuterated methanol in the esterification process of succinic acid or its derivatives.
  • Catalytic Methods: Employing catalysts to facilitate the reaction under controlled conditions to ensure high purity and yield .

The synthesis process takes advantage of isotopic labeling techniques that allow for easy tracking in various experimental setups.

Dimethyl succinate-d4 has several applications:

  • Isotopic Labeling: Used in metabolic studies where tracking the fate of compounds is essential.
  • Analytical Chemistry: Serves as a standard for calibrating instruments like mass spectrometers due to its known properties and behavior under various conditions.
  • Organic Synthesis: Acts as an intermediate in synthesizing more complex organic molecules .

Interaction studies involving dimethyl succinate-d4 often focus on its reactivity with biological molecules or other chemical species. The use of deuterium enhances the precision of these studies, allowing researchers to observe interactions without interference from hydrogen-based isotopes. Such studies can elucidate metabolic pathways and reaction mechanisms in biological systems .

Dimethyl succinate-d4 shares similarities with several compounds within the ester family. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Dimethyl SuccinateC6H10O4C_6H_{10}O_4Non-deuterated form; widely used in organic synthesis.
Dimethyl AdipateC8H14O4C_8H_{14}O_4Longer carbon chain; used in plasticizers.
Diethyl SuccinateC8H14O4C_8H_{14}O_4Ethyl esters; different solubility characteristics.
Methyl Succinic AcidC5H8O4C_5H_{8}O_4Contains one less carbon; more polar than esters.

Dimethyl succinate-d4's unique isotopic labeling capability distinguishes it from these compounds, making it particularly valuable for research requiring precise tracking of molecular interactions and transformations.

Deuterium Incorporation Strategies in Succinate Derivatives

The incorporation of deuterium into succinate derivatives represents a sophisticated approach to isotopic labeling that relies on specific synthetic methodologies designed to achieve high deuterium enrichment. Dimethyl succinate-d4 (30994-23-1) is systematically named dimethyl 2,2,3,3-tetradeuteriobutanedioate, with its structure retaining the ester functional groups of dimethyl succinate while incorporating deuterium atoms at the central carbon positions of the succinic acid backbone [1] [2].

The primary deuterium incorporation strategy involves the selective replacement of hydrogen atoms with deuterium at specific positions within the succinate framework. The deuteration process typically targets the methylene groups (carbon-2 and carbon-3 positions) of the succinate backbone, resulting in the formation of the tetradeuterated analog. This selective deuterium incorporation is achieved through controlled isotope exchange reactions that utilize deuterium oxide (D2O) as the primary deuterium source [3] [4].

Contemporary deuterium incorporation strategies for succinate derivatives employ biocatalytic methods that offer superior selectivity and efficiency compared to traditional chemical approaches. These methods utilize nicotinamide adenine dinucleotide (NADH)-dependent enzymes coupled with deuterium sources to achieve near-perfect chemo-, stereo-, and isotopic selectivity. The biocatalytic approach combines hydrogen gas (H2) with deuterium oxide (D2O) to generate and recycle [4-2H]-NADH, which serves as the deuterium donor in the labeling process [3] [4].

The isotope exchange mechanism involves the utilization of compounds containing atoms with unshared electron pairs, particularly oxygen, sulfur, and nitrogen atoms, which are capable of forming intermediate metabolic complexes through hydrogen bonding. Under physiological conditions, hydrogen exchange between water and various hydrogen-containing entities occurs readily in bonds where the atom possesses a free electron pair. This selectivity ensures that deuterium incorporation occurs preferentially at metabolically active sites while avoiding exchange at hydrocarbon linkages [5].

Advanced synthetic strategies incorporate the use of deuterated precursors in multi-step synthetic sequences. One notable approach involves the Knoevenagel condensation of deuterated acetone with ethyl cyanoacetate in the presence of piperidine, followed by Michael addition of cyanide, hydrochloric acid hydrolysis, simultaneous decarboxylation, and subsequent dehydration using acetic anhydride. This methodology achieves overall yields of approximately 34% based on the deuterated starting material [6].

The isotopic labeling process benefits from the strategic use of parallel stable isotope labeling platforms that employ multiple deuterium sources simultaneously. This approach allows for the categorization of specialized metabolites based on biosynthetic precursor incorporation patterns. The parallel fermentation methodology utilizes deuterated precursors including [1-13C]acetate, [1-13C]propionate, [methyl-13C]methionine, and [1-15N]glutamate to achieve comprehensive isotopic labeling coverage [7].

Industrial-Scale Synthesis and Purification Protocols

Industrial-scale synthesis of dimethyl succinate-d4 requires robust and scalable methodologies that maintain consistent quality while achieving economic viability. The development of industrial-scale deuteration protocols has been facilitated by advances in heterogeneous catalysis and the utilization of inexpensive deuterium sources such as deuterium oxide [8] [9].

The most effective industrial approach employs nanostructured iron catalysts prepared by combining cellulose with abundant iron salts. This methodology permits selective deuteration of organic compounds using inexpensive D2O under hydrogen pressure conditions. The iron catalyst system demonstrates excellent scalability, with documented synthesis of deuterium-containing products on kilogram scales. The air- and water-stable catalyst enables efficient labeling with high quality control standards [8] [9].

The industrial synthesis protocol involves the preparation of a biomass-derived catalyst system that allows for activation and utilization of low-cost D2O as the deuterium source. The catalyst performance is enhanced in the presence of hydrogen gas, which leads to in situ reduction of iron oxides on the catalyst surface. This system demonstrates effectiveness for selective deuteration of various organic substrates while maintaining consistent deuterium incorporation levels [8].

Purification protocols for industrial-scale production incorporate multiple separation techniques designed to achieve the required isotopic purity specifications. The primary purification method involves distillation under controlled conditions, taking advantage of the slight differences in boiling points between deuterated and non-deuterated compounds. The molecular weight increase from 146.14 g/mol for dimethyl succinate to 150.17 g/mol for dimethyl succinate-d4 facilitates separation through fractional distillation [1] [2].

Advanced purification techniques employ gas chromatography-mass spectrometry (GC-MS) coupled with quantitative deuterium nuclear magnetic resonance (2H-NMR) spectroscopy for comprehensive purity assessment. This analytical approach provides accurate determination of both chemical purity and isotopic enrichment levels. The GC-MS analysis identifies and quantifies non-deuterated impurities, while 2H-NMR spectroscopy confirms the degree of deuterium incorporation at specific molecular positions [10] [11].

The industrial purification protocol incorporates multiple quality control stages to ensure consistent product specifications. Initial crude product analysis employs high-resolution mass spectrometry to determine the overall isotopic distribution pattern. Subsequently, nuclear magnetic resonance spectroscopy provides detailed structural confirmation and isotopic purity verification. The final purification stage involves precision distillation under reduced pressure conditions to remove residual non-deuterated material [10] [12].

Large-scale synthesis protocols must address the challenge of maintaining deuterium incorporation efficiency while minimizing production costs. The optimal approach utilizes continuous flow reaction systems that allow for precise control of reaction conditions and efficient utilization of deuterium sources. These systems incorporate real-time monitoring capabilities to ensure consistent product quality throughout the production process [8] [9].

The recycling of catalyst systems represents a critical component of industrial-scale production economics. The iron catalyst system demonstrates excellent recyclability, with documented reuse up to five times without substantial loss of activity. During the recycling process, an oxidic structure composed of ferrous and ferric ions is maintained, ensuring consistent catalytic performance. Inductively coupled plasma optical emission spectrometry measurements confirm the absence of iron leaching, indicating the stability of the catalyst system [8].

Quality Control Metrics for Isotopic Purity (≥98 atom % D)

The achievement and verification of isotopic purity levels of ≥98 atom % deuterium represents a critical quality control requirement for dimethyl succinate-d4 applications. The establishment of comprehensive quality control metrics ensures consistent product performance and regulatory compliance across various analytical and pharmaceutical applications [2] [13].

Primary quality control analysis employs quantitative deuterium nuclear magnetic resonance (2H-NMR) spectroscopy as the definitive method for isotopic purity determination. This technique provides direct measurement of deuterium incorporation at specific molecular positions while distinguishing between fully deuterated, partially deuterated, and non-deuterated species. The 2H-NMR analysis generates characteristic spectral patterns that allow for accurate quantification of isotopic enrichment levels [12] [14].

For highly deuterated compounds with enrichment levels exceeding 98 atom %, conventional proton NMR analysis becomes limited due to the extremely low intensity of residual proton signals. Deuterium NMR spectroscopy emerges as the preferred analytical technique, providing rich structural information for verification and impurity identification. The deuterium NMR approach allows for the use of natural abundance solvents, yielding clean spectra with minimal interference from background signals [12].

The isotopic purity determination protocol incorporates high-resolution mass spectrometry analysis to establish the complete isotopic distribution profile. Liquid chromatography electrospray ionization high-resolution mass spectrometry (LC-ESI-HR-MS) provides accurate mass measurements that enable calculation of isotopic enrichment percentages. The mass spectrometric analysis records full scan data, extracts isotopic ions, and calculates the isotopic enrichment through integration of peak areas corresponding to different isotopic species [10].

Advanced quality control protocols utilize differential scanning calorimetry (DSC) combined with quantitative nuclear magnetic resonance spectroscopy for comprehensive purity assessment. This approach has demonstrated success in determining the purity of volatile deuterated compounds, with results verified through mass balance methods combined with gas chromatography-mass spectrometry. The DSC-qNMR methodology provides purity values with confidence intervals of ±4.1 mg/g at the 95% confidence level [11].

The quality control framework incorporates multiple analytical techniques to ensure comprehensive characterization of isotopic purity. The primary analysis employs 2H-NMR spectroscopy to determine deuterium content at specific molecular positions, while high-resolution mass spectrometry provides overall isotopic distribution data. Secondary verification utilizes gas chromatography-mass spectrometry to identify and quantify any non-deuterated impurities present in the sample [10] [11].

Table 1: Quality Control Analytical Methods for Dimethyl Succinate-d4

Analytical MethodPurposeSpecificationPrecision
2H-NMR SpectroscopyDeuterium incorporation verification≥98 atom % D±0.2 atom %
LC-ESI-HR-MSIsotopic distribution analysisMass accuracy <2 ppm±0.1%
GC-MSImpurity identificationChemical purity ≥99%±0.05%
DSC-qNMROverall purity assessment≥994 mg/g±4.1 mg/g

Isotopic purity specifications require careful consideration of potential sources of deuterium loss during synthesis and storage. The quality control protocol addresses the phenomenon of deuterium-hydrogen exchange that can occur under specific environmental conditions. Storage conditions must maintain low moisture levels and controlled temperature to prevent isotopic exchange with atmospheric water vapor [2] [5].

The establishment of certified reference materials represents a critical component of the quality control framework. These reference standards undergo extensive characterization using multiple analytical techniques to establish their isotopic purity values with high accuracy and precision. The certified reference materials serve as calibration standards for routine quality control analyses and provide traceability to international measurement standards [13] [15].

Batch-to-batch consistency monitoring employs statistical process control methodologies to ensure uniform product quality. The quality control system incorporates control charts that track isotopic purity values over time, enabling early detection of process variations that could impact product quality. The statistical analysis includes calculation of process capability indices to demonstrate compliance with isotopic purity specifications [16].

Table 2: Isotopic Purity Distribution Analysis

Deuterium ContentMolecular SpeciesTypical PercentageAcceptance Criteria
d4 (fully deuterated)C6H6D4O4≥98.0%≥98.0%
d3 (tri-deuterated)C6H7D3O4≤1.5%≤1.5%
d2 (di-deuterated)C6H8D2O4≤0.4%≤0.5%
d1 (mono-deuterated)C6H9DO4≤0.1%≤0.1%
d0 (non-deuterated)C6H10O4≤0.05%≤0.1%

The quality control protocol incorporates environmental monitoring procedures to ensure that laboratory conditions do not compromise isotopic integrity during analysis. Temperature and humidity control systems maintain stable analytical conditions, while deuterium-free solvents and reagents prevent contamination during sample preparation. The analytical procedures employ sealed sample containers and inert atmosphere handling techniques to minimize deuterium-hydrogen exchange [12] [17].

XLogP3

0.4

Wikipedia

Dimethyl succinate-2,2,3,3-d4

Dates

Modify: 2023-08-16

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